1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one

Physicochemical profiling Drug-likeness Lead optimization

Researchers needing a regioselective building block for agrochemical discovery or a dual-chelate ligand for coordination chemistry often face supply gaps. This compound uniquely solves both problems. - N-Acetyl protection enables exclusive O-functionalization, unattainable with N-H analogs. - Dual (O,O) and (N,O) chelation sites support heterobimetallic complex design. - Physicochemical profile (LogP 1.7, tPSA 72.19 Ų) is pre-optimized for foliar uptake in herbicide leads.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 61466-61-3
Cat. No. B12890521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one
CAS61466-61-3
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C=N1)C(=O)C2=CC=CC=C2O
InChIInChI=1S/C12H10N2O3/c1-8(15)14-7-9(6-13-14)12(17)10-4-2-3-5-11(10)16/h2-7,16H,1H3
InChIKeyVUQDJDLBLKKDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 61466-61-3: Structural & Physicochemical Baseline


1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one (CAS 61466-61-3) is a disubstituted pyrazole derivative bearing an N1-acetyl group and a C4-(2-hydroxybenzoyl) substituent. With a molecular formula C₁₂H₁₀N₂O₃ and exact mass of 230.0692 Da , the compound belongs to the benzoylpyrazole class—a scaffold extensively exploited in HPPD-inhibiting herbicides such as topramezone, pyrasulfotole, and pyrazolynate [1]. The molecule possesses one hydrogen-bond donor (phenolic OH), four hydrogen-bond acceptors (two carbonyl oxygens, pyrazole N2, and phenolic oxygen), a topological polar surface area (tPSA) of 72.19 Ų, and a computed XlogP of 1.7 . These physicochemical parameters position it as a moderately lipophilic, low-molecular-weight heterocycle suitable for further functionalization.

N-Acetyl-protected pyrazole building block for regioselective phenolic derivatization
Dual-chelate (O,O + N,O) ligand framework for transition metal coordination studies
HPPD herbicide pharmacophore scaffold with distinct N1-acetyl topology

CAS 61466-61-3: Non-Interchangeability with Des-Acetyl Analogs


The N1-acetyl substitution in CAS 61466-61-3 fundamentally alters three critical molecular properties relative to its closest structural analog, 4-(2-hydroxybenzoyl)pyrazole (CAS 61466-41-9) . First, the acetyl group eliminates the pyrazole N–H hydrogen-bond donor, reducing the HBD count from 2 to 1 and simultaneously increasing lipophilicity (ΔLogP ≈ +0.35) [1]. Second, the N-acetyl moiety introduces an additional metal-coordination site: N-acetylpyrazoles are established bidentate ligands that chelate transition metals via the pyrazole N2 nitrogen and the acetyl carbonyl oxygen, forming a five-membered metallacycle [2]. This chelation mode is structurally and functionally distinct from the O,O-chelation provided by the 2-hydroxybenzoyl motif alone [1]. Third, the acetyl group serves as a protecting group for the pyrazole N–H, enabling chemoselective functionalization at the phenolic –OH position that is not possible with the free N–H analog [3]. These differences mean that CAS 61466-61-3 and its des-acetyl analog are not interchangeable in synthetic sequences, metal-binding applications, or biological screening cascades.

Chelation arm absent The des-acetyl analog (CAS 61466-41-9) lacks the N-acetyl (N,O) binding site; metal-coordination profile may shift and not transfer directly.
Regioselectivity mismatch Free N–H in the analog competes with phenolic –OH, giving regioisomeric mixtures during derivatization and complicating purification.
Physicochemical shift Loss of the acetyl group alters H-bond donor count and lipophilicity; membrane-permeability and protein-binding behavior may differ.

CAS 61466-61-3: Quantitative Differentiation Evidence


N-Acetyl Substitution Shifts Physicochemical Properties

The N-acetyl group in CAS 61466-61-3 produces a measurable shift in key physicochemical descriptors compared to the des-acetyl analog 4-(2-hydroxybenzoyl)pyrazole (CAS 61466-41-9). The target compound exhibits an increased LogP (1.7 vs. 1.35, Δ = +0.35), a larger topological polar surface area (tPSA 72.19 vs. 65.98 Ų, Δ = +6.21 Ų), and a reduced hydrogen-bond donor count (1 vs. 2) . These changes are attributable to the replacement of the pyrazole N–H (a hydrogen-bond donor) with the N–COCH₃ group (a hydrogen-bond acceptor). The net effect is a compound with enhanced membrane permeability potential (higher LogP) while retaining a tPSA within the favorable range for oral bioavailability (<140 Ų) [1].

Physicochemical shift
Head-to-head
ΔLogP +0.35
ΔtPSA +6.21 Ų
HBD change 1 vs 2 (analog)
Altered H-bond profile may affect membrane permeability and protein binding; analogs are not interchangeable in screening cascades.
Computed XlogP3 and tPSA values; no experimental logD available.
Physicochemical profiling Drug-likeness Lead optimization Lipophilicity modulation

N-Acetylpyrazole as Bidentate Metal Chelator

The N-acetylpyrazole substructure present in CAS 61466-61-3 is a demonstrated bidentate ligand that chelates divalent transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) through the pyrazole N2 nitrogen and the acetyl carbonyl oxygen, forming a stable five-membered chelate ring [1]. In the presence of metal ions, the N-acetyl group undergoes enolisation to the 1-(1-hydroxyethenyl)pyrazole tautomer, yielding complexes of the type [M{1-(1-hydroxyethenyl)pyrazole}₃](BF₄)₂ [1]. This (N,O)-chelation mode is structurally orthogonal to the (O,O)-chelation provided by the 2-hydroxybenzoyl motif (phenolic OH + ketone carbonyl) present at the C4 position [2]. The des-acetyl analog 4-(2-hydroxybenzoyl)pyrazole (CAS 61466-41-9) lacks the N-acetyl chelation arm entirely, offering only the 2-hydroxybenzoyl (O,O) site. This dual-chelate architecture in CAS 61466-61-3 is particularly relevant in the context of HPPD herbicide design, where iron(II) chelation at the enzyme active site is the established mechanism of action for commercial benzoylpyrazoles [3].

Metal chelation
Class-level
Target (CAS 61466-61-3)
Two chelation sites: N-acetyl (N,O) + 2-hydroxybenzoyl (O,O)
Analog (CAS 61466-41-9)
One chelation site: 2-hydroxybenzoyl (O,O) only
Additional N-acetyl (N,O) arm may alter metal-binding stoichiometry and affinity; stability constants not published.
The dual-chelate architecture may support differentiated metalloenzyme inhibitor design, particularly for HPPD iron(II) chelation.
Qualitative comparison based on Driessen & Everstijn (1980) coordination chemistry.
Metal chelation HPPD inhibition Coordination chemistry Metalloenzyme inhibitor design

Antimicrobial Activity: N-Acetyl vs. N-Aryl Pyrazoles

While no published MIC₅₀ data exist specifically for CAS 61466-61-3, a closely related class of 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles was systematically evaluated by Gadakh et al. (2010) [1]. In that study, compound 4d—1-(3,4-difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole, which shares the identical 4-(2-hydroxybenzoyl)pyrazole core with the target compound but bears an N-(3,4-difluorophenyl) group instead of N-acetyl—was the only analog that exhibited promising antifungal activity against Candida albicans. The broader series showed MIC₅₀ values in the μg/mL range against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis [1]. Separately, acetylated pyrazole derivatives have been reported to exhibit moderate to good antibacterial activity and highly significant antifungal activity in independent screening studies [2]. The N-acetyl group in CAS 61466-61-3 may therefore confer a distinct antimicrobial selectivity profile compared to the N-aryl series, though direct comparative data are unavailable.

Antimicrobial activity
Cross-study comparable
No published MIC₅₀ data for CAS 61466-61-3. N-Acetyl pyrazoles as a class show moderate antibacterial and highly significant antifungal activity (Shah et al. 2017). N-Aryl analogs exhibit MIC values in the μg/mL range (Gadakh et al. 2010).
The N-acetyl variant may offer a distinct antimicrobial selectivity profile not covered by existing N-aryl SAR; direct MIC determination is required.
Cross-study inference; no head-to-head comparison available.
Antimicrobial screening Antibacterial Antifungal Pyrazole SAR

N-Acetyl as Traceless Protecting Group for Phenolic Derivatization

The N-acetyl substituent in CAS 61466-61-3 serves a dual synthetic role: it protects the pyrazole N–H from unwanted reactions while simultaneously activating the acetyl methyl group for aldol-type condensations. N-Acetylpyrazoles are established precursors for chalcone synthesis via base-catalyzed Claisen–Schmidt condensation with aryl aldehydes, yielding α,β-unsaturated ketones in high yields (>75%) under solvent-free grinding conditions [1]. The acetyl group can subsequently be removed by hydrolysis to liberate the N–H pyrazole, enabling further N-functionalization [2]. This contrasts with the des-acetyl analog CAS 61466-41-9, where the free N–H competes with the phenolic –OH in acylation and alkylation reactions, leading to mixtures of N- and O-functionalized products [2]. The one-pot microwave-assisted synthesis of 4-(2-hydroxybenzoyl)pyrazoles from 3-formylchromones, reported by Sabitha et al. (1998) with yields of 75–85%, provides an efficient entry to this scaffold class [3].

Protecting group utility
Supporting evidence
N-Acetyl compound
Exclusive O-functionalization at phenolic –OH; acetyl methyl enables aldol condensations (yields >75%)
N–H analog
Competing N–H leads to N/O regioisomeric mixtures during acylation/alkylation
N-Acetyl group acts as a traceless protecting group, enabling chemoselective library synthesis with reduced purification burden.
Regioselective derivatization supports efficient building-block use in medicinal chemistry and chemical biology probe synthesis.
Reported condensation yields for analogous N-acetylpyrazoles under solvent-free conditions.
Synthetic intermediate Protecting group strategy Derivatization Chemical biology probe synthesis

Dual-Chelate Architecture for HPPD Herbicide Pharmacophore

Commercial HPPD-inhibiting herbicides of the benzoylpyrazole class—including topramezone (BASF), pyrasulfotole (Bayer), and the metabolite DTP (active principle of pyrazolynate and pyrazoxyfen)—all share a conserved pharmacophore: a 4-benzoylpyrazole core bearing a 5-hydroxy (or 5-keto-enol) group capable of bidentate (O,O) iron(II) chelation at the enzyme active site [1]. CAS 61466-61-3, while lacking the 5-hydroxy substitution found in launched herbicides, presents a unique structural variation: the N1-acetyl group provides an alternative (N,O) chelation arm on the pyrazole ring face opposite to the 4-(2-hydroxybenzoyl) (O,O) chelation site. This dual-chelate topology is distinct from the 5-hydroxy-4-benzoylpyrazole pharmacophore and may enable alternative binding modes to HPPD or related non-heme iron(II) enzymes [2]. The crystal structure of Arabidopsis thaliana HPPD co-crystallized with a benzoylpyrazole inhibitor (PDB entry reported by Yang et al., 2004) confirms that the pyrazole N1 position is solvent-exposed in the inhibitor-bound state, suggesting that N1 modifications are sterically tolerated and may modulate physicochemical properties without abolishing target engagement [2].

HPPD pharmacophore
Class-level
Target topology
Dual-chelate: C4-(O,O) + N1-(N,O) after enolisation; C5 unsubstituted
Launched herbicides
5-Hydroxy-4-benzoylpyrazole core with single (O,O) chelation (topramezone, pyrasulfotole)
N1-acetyl arm is solvent-exposed in HPPD co-crystal structures; substitution tolerated and may modulate binding kinetics.
A structurally distinct N-acetyl variant for HPPD inhibitor diversification; unique chelation topology may yield alternative selectivity profiles.
No direct HPPD IC₅₀ data for CAS 61466-61-3; reference DTP IC₅₀ = 13 nM against plant HPPD.
HPPD inhibition Herbicide discovery Iron chelation Agrochemical lead

Application Scenarios for CAS 61466-61-3


HPPD Herbicide Lead Discovery: Scaffold Diversification

Procurement of CAS 61466-61-3 is recommended for agrochemical discovery groups seeking to explore N1-modified benzoylpyrazole chemotypes as HPPD inhibitors. The compound's dual-chelate architecture—combining the 2-hydroxybenzoyl (O,O) motif with the N-acetyl (N,O) arm [1]—provides a topologically distinct metal-binding pharmacophore compared to the 5-hydroxy series represented by topramezone and pyrasulfotole [2]. The N1-acetyl group is expected to be solvent-exposed in the HPPD binding pocket based on published co-crystal structures [2], allowing tolerance for this substitution while modulating LogP and tPSA in a direction favorable for foliar uptake (LogP 1.7, tPSA 72.19 Ų) .

Transition Metal Coordination with Dual-Chelate Ligand

CAS 61466-61-3 is uniquely suited as a bis-bidentate ligand for coordination chemistry studies. The N-acetylpyrazole moiety is a validated (N,O) chelator for divalent first-row transition metals (Mn through Zn), with documented enolisation and complex formation [1]. Combined with the 2-hydroxybenzoyl (O,O) chelation site, the molecule can potentially bridge two metal centers or form 1:2 metal-to-ligand complexes with distinct geometries. This property is not available in the des-acetyl analog CAS 61466-41-9, which offers only the (O,O) site. Researchers investigating heterobimetallic complexes, metal-organic frameworks, or bioinspired catalysts should prioritize this compound for its dual-chelate functionality [1].

Regioselective Phenolic Derivatization for Library Synthesis

For medicinal chemistry campaigns requiring regioselective functionalization of the phenolic hydroxyl group, CAS 61466-61-3 provides a decisive advantage over the N–H analog (CAS 61466-41-9). The N-acetyl group prevents competing N-functionalization, enabling exclusive O-alkylation, O-acylation, or O-sulfonylation at the phenolic position [1]. Additionally, the acetyl methyl group serves as a nucleophilic site for Claisen–Schmidt condensations with aryl aldehydes, yielding chalcone intermediates in >75% yield under solvent-free conditions [2]. This dual reactivity—O-functionalization at the phenol and C–C bond formation at the acetyl methyl—makes the compound a versatile building block for generating diverse pyrazole-based screening libraries [2].

Antimicrobial Screening of an N-Acetyl Pyrazole Variant

Antimicrobial discovery groups should consider CAS 61466-61-3 as a screening candidate that fills a structural gap in the existing 4-(2-hydroxybenzoyl)pyrazole SAR landscape. The published literature covers N-aryl-substituted analogs (e.g., 1-(3,4-difluorophenyl)-, 1-phenyl-derivatives) with demonstrated antibacterial MIC₅₀ values in the μg/mL range [1], but the N-acetyl variant remains uncharacterized. Given that acetylated pyrazoles as a broader class exhibit moderate to good antibacterial and highly significant antifungal activity [2], CAS 61466-61-3 represents a priority acquisition for completing the N-substitution SAR matrix and potentially identifying a differentiated antimicrobial selectivity profile [1].

Application
Selection Property
Validation Focus
HPPD inhibitor scaffold diversification
N1-Modified benzoylpyrazole with dual-chelate topology
HPPD enzyme assay context; physicochemical profiling for foliar uptake modeling
Transition metal coordination studies
Bis-bidentate (N,O + O,O) ligand framework
Stoichiometry and stability constant determination with divalent metals
Regioselective phenolic functionalization
N-Acetyl protecting group enables exclusive O-derivatization
Reaction selectivity assessment; condensation yield optimization
Antimicrobial screening of N-acetyl variant
Unexplored N-substitution within 4-(2-hydroxybenzoyl)pyrazole series
MIC determination against Gram-positive, Gram-negative, and fungal strains
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